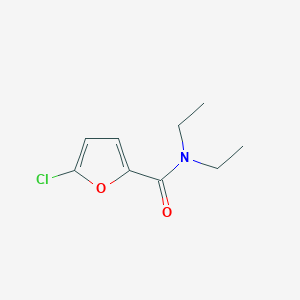
N-methyl-N-phenyl-2-pyrazol-1-ylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-phenyl-2-pyrazol-1-ylpyridine-3-carboxamide (MPPC) is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of MPCC is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer. MPCC has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MPCC has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various diseases, including cancer and inflammation. MPCC has also been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
MPCC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to be non-toxic and well-tolerated in animal studies. However, there are also some limitations to using MPCC in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential fully. Moreover, the optimal dosage and administration route for MPCC have not been established.
Future Directions
There are several future directions for the research on MPCC. One potential area of research is the development of novel MPCC derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of MPCC in other diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, more research is needed to elucidate the mechanism of action of MPCC fully and to identify potential biomarkers for its therapeutic efficacy.
Conclusion:
In conclusion, MPCC is a promising compound with potential therapeutic applications in various diseases, including cancer and inflammation. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to establish its optimal dosage and administration route. The future research on MPCC may lead to the development of novel therapies for various diseases, which could have a significant impact on human health.
Synthesis Methods
The synthesis of MPCC involves the reaction of 2-pyrazinecarboxylic acid with N-methyl-N-phenylhydrazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with acetic anhydride to obtain MPCC. The overall yield of this process is around 70%.
Scientific Research Applications
MPCC has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. MPCC has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Moreover, MPCC has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-methyl-N-phenyl-2-pyrazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-19(13-7-3-2-4-8-13)16(21)14-9-5-10-17-15(14)20-12-6-11-18-20/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXXVVKSLDZFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(N=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510243.png)

![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylaniline](/img/structure/B7510263.png)
![N-[4-methyl-3-[(3-methylphenyl)sulfamoyl]phenyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7510264.png)




![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)